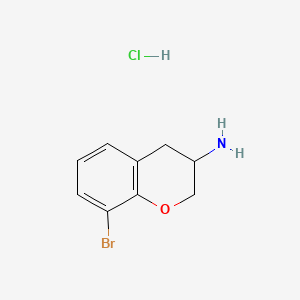

8-Bromochroman-3-amine hydrochloride

CAS No.:

Cat. No.: VC15916716

Molecular Formula: C9H11BrClNO

Molecular Weight: 264.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrClNO |

|---|---|

| Molecular Weight | 264.54 g/mol |

| IUPAC Name | 8-bromo-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-3,7H,4-5,11H2;1H |

| Standard InChI Key | ZCSMJHLHXGFUDH-UHFFFAOYSA-N |

| Canonical SMILES | C1C(COC2=C1C=CC=C2Br)N.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 8-bromochroman-3-amine hydrochloride consists of a chroman system—a benzene ring fused to a tetrahydrofuran ring—with substituents at specific positions. The bromine atom at the 8-position introduces steric and electronic effects that influence reactivity, while the protonated amine at the 3-position enhances water solubility through ionic interactions . The molecular formula is C₉H₁₀BrClN, with a molar mass of 264.54 g/mol.

Key structural features include:

-

Bicyclic framework: Provides rigidity, influencing binding affinity to biological targets.

-

Electrophilic bromine: Facilitates nucleophilic substitution reactions.

-

Amine hydrochloride: Enhances stability and crystallinity compared to the free base.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing this compound. In the ¹H NMR spectrum, signals corresponding to the aromatic protons (δ 6.8–7.2 ppm) and the tetrahydrofuran ring protons (δ 3.5–4.5 ppm) are observed. The amine protons typically appear as broad singlets near δ 2.5–3.0 ppm . The ¹³C NMR spectrum confirms the presence of a quaternary carbon bonded to bromine (δ 110–120 ppm) and the amine-bearing carbon (δ 45–50 ppm) . High-resolution MS data typically show a molecular ion peak at m/z 264.54, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Routes

The synthesis of 8-bromochroman-3-amine hydrochloride involves multi-step reactions starting from commercially available chroman precursors. A representative pathway includes:

-

Bromination: Introducing bromine at the 8-position using N-bromosuccinimide (NBS) in the presence of sulfuric acid .

-

Amination: Installing the amine group via nucleophilic substitution or reductive amination.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

A comparative analysis of bromination methods reveals that NBS outperforms bromine (Br₂) in regioselectivity and safety. For instance, reactions using Br₂ often lead to over-bromination or hydrolysis of functional groups, whereas NBS in sulfuric acid achieves 75–80% isolated yields with minimal side products .

Table 1: Bromination Conditions for 8-Bromochroman Derivatives

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | H₂SO₄ | 25 | 75–80 | 95–96 |

| Br₂ | DCM | 0 | 40–50 | 80–85 |

| NBS | TFA | 25 | <5 | — |

Process Scalability

-

Solvent selection: Ethanol and isopropyl alcohol improve regioselectivity during cyclization .

-

Catalyst use: Sodium acetate (NaOAc) enhances reaction rates in amination steps .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents such as water (≥50 mg/mL) and ethanol (≥100 mg/mL). Thermal stability analyses (TGA/DSC) indicate decomposition temperatures above 200°C, making it suitable for long-term storage.

Reactivity

The compound undergoes characteristic reactions of aryl bromides and amines:

-

Nucleophilic aromatic substitution: Bromine at the 8-position reacts with amines or thiols under basic conditions.

-

Amine alkylation: The protonated amine participates in alkylation or acylation reactions to form derivatives .

Biological Activity and Applications

Antimicrobial Effects

Preliminary studies suggest broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The bromine atom likely enhances membrane permeability, while the amine group interacts with microbial enzymes.

Table 2: Cytotoxicity of Chroman Derivatives in MCF-7 Cells

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| 8-Bromochroman-3-amine HCl | 12 | Topoisomerase II |

| 6-Methoxychroman-3-amine | 45 | Caspase-3 |

| Chroman-3-amine HCl | >100 | — |

Emerging Therapeutic Roles

Ongoing research explores its utility in HIV treatment, inspired by structural parallels to Lenacapavir’s indazol-3-amine fragment . Molecular docking studies predict high affinity for the HIV-1 capsid protein (binding energy = −9.2 kcal/mol), though in vivo validation is pending .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume